Biphenyl, 3-ethyl-4-amino-
Description
Significance of Biphenyl (B1667301) Scaffolds in Contemporary Synthetic Organic Chemistry and Materials Science
The biphenyl motif is a fundamental building block in both synthetic organic chemistry and materials science. rsc.org Its rigid yet conformationally flexible nature, arising from rotation around the central carbon-carbon single bond, allows for the creation of molecules with defined three-dimensional structures. This is particularly important in the design of chiral ligands for asymmetric catalysis, where the atropisomerism of certain substituted biphenyls is exploited to create highly selective catalysts. mdpi.comacs.org
In materials science, the extended π-conjugation of the biphenyl system imparts valuable photophysical and electronic properties. ontosight.ai This has led to their widespread use in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and liquid crystals. rsc.orgmdpi.comontosight.ai The ability to modify the electronic nature of the biphenyl core through substitution enables the rational design of materials with specific absorption and emission characteristics, as well as tailored charge transport properties. ontosight.ai
Overview of Amino-Substituted Biphenyls in Chemical Transformations and Applications
The presence of an amino group on the biphenyl scaffold significantly broadens its chemical utility. The amino group can act as a nucleophile, a base, or a directing group in various chemical transformations. rsc.org It readily participates in reactions such as acylation, alkylation, and diazotization, providing a gateway to a diverse range of functionalized biphenyl derivatives.
Furthermore, amino-substituted biphenyls are crucial intermediates in the synthesis of numerous important compounds. rsc.org They serve as precursors for the construction of heterocyclic systems, dyes, and polymers. rsc.org In medicinal chemistry, the 4-aminobiphenyl (B23562) substructure is found in a number of biologically active molecules. researchgate.netnih.govwikipedia.org The amino group can engage in hydrogen bonding interactions with biological targets, contributing to the binding affinity and selectivity of a drug candidate.
Academic and Research Significance of Biphenyl, 3-ethyl-4-amino- within Chemical Science
While general information on substituted biphenyls is abundant, specific research on "Biphenyl, 3-ethyl-4-amino-" is more niche. Its significance lies in its potential as a building block for more complex molecules and as a subject for studying the influence of substitution patterns on the properties of aminobiphenyls. The presence of the ethyl group ortho to the amino group can introduce steric hindrance, which may influence the reactivity of the amino group and the conformational preferences of the biphenyl system. nih.gov
Research involving this specific compound contributes to a deeper understanding of structure-activity relationships within the aminobiphenyl class. For instance, studies on the mutagenic activity of alkyl-substituted 4-aminobiphenyls have shown that the size and position of the alkyl group can significantly impact their biological properties. nih.gov Specifically, the introduction of an ethyl group at the 3-position has been a subject of such investigations. nih.govinsilico.eu
The synthesis and characterization of Biphenyl, 3-ethyl-4-amino- and its derivatives also provide valuable data for computational and spectroscopic studies, helping to refine theoretical models that predict the behavior of substituted aromatic systems. insilico.eufrontiersin.org
Interactive Data Table: Properties of Biphenyl, 3-ethyl-4-amino-
| Property | Value |
| IUPAC Name | 3-Ethyl-[1,1'-biphenyl]-4-amine |
| Molecular Formula | C₁₄H₁₅N |
| Molecular Weight | 197.28 g/mol |
| CAS Number | 67990-26-9 |
Structure
2D Structure
3D Structure
Properties
CAS No. |
389104-60-3 |
|---|---|
Molecular Formula |
C14H15N |
Molecular Weight |
197.27 g/mol |
IUPAC Name |
2-ethyl-4-phenylaniline |
InChI |
InChI=1S/C14H15N/c1-2-11-10-13(8-9-14(11)15)12-6-4-3-5-7-12/h3-10H,2,15H2,1H3 |
InChI Key |
UDFWKBMSUBGIKE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)C2=CC=CC=C2)N |
Origin of Product |
United States |
Reaction Mechanisms and Pathways of Biphenyl, 3 Ethyl 4 Amino
Electrophilic and Nucleophilic Substitution Reactions
Electrophilic Aromatic Substitution (EAS):
The aromatic rings of biphenyl (B1667301) are susceptible to electrophilic attack, a process that is significantly influenced by the substituents present. masterorganicchemistry.commasterorganicchemistry.comyoutube.com In 3-ethyl-4-aminobiphenyl, the amino group is a strong activating group, directing incoming electrophiles to the ortho and para positions. The ethyl group is also an activating, ortho-para directing group.
The general mechanism for electrophilic aromatic substitution involves two main steps:
The aromatic ring's π electrons attack an electrophile (E+), forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. This is the slow, rate-determining step as it disrupts the ring's aromaticity. masterorganicchemistry.com
A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com
For 3-ethyl-4-aminobiphenyl, the directing effects of the substituents are crucial. The powerful activating effect of the amino group at position 4 will dominate. The position para to the amino group is occupied by the second phenyl ring. The ortho positions are at carbons 3 and 5. Since position 3 is blocked by the ethyl group, electrophilic substitution is most likely to occur at position 5. The second phenyl ring is also activated, and substitution can occur at its ortho and para positions, though to a lesser extent.
Common electrophilic aromatic substitution reactions include:
Halogenation: Introduction of a halogen (e.g., Br, Cl).
Nitration: Introduction of a nitro group (-NO2).
Sulfonation: Introduction of a sulfonic acid group (-SO3H).
Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively. masterorganicchemistry.com
Nucleophilic Aromatic Substitution (NAS):
Nucleophilic aromatic substitution is generally less common for electron-rich systems like 3-ethyl-4-aminobiphenyl unless a strong electron-withdrawing group is also present on the ring to activate it towards nucleophilic attack. There are several mechanisms through which NAS can occur, such as the SNAr and benzyne (B1209423) mechanisms. scranton.edu However, without such activating groups, these reactions are typically difficult to achieve. scranton.edu
Oxidation and Reduction Pathways of the Amino Group and Biphenyl Core
The amino group and the biphenyl core of 3-ethyl-4-aminobiphenyl can undergo both oxidation and reduction reactions.
Oxidation:
The amino group is particularly susceptible to oxidation. The oxidation of 4-aminobiphenyl (B23562) has been shown to proceed via a one-electron oxidation mechanism, forming a free radical. nih.gov This radical can then undergo several reactions, including dimerization to form an azo compound (4,4'-azobis(biphenyl)) or reaction with other nucleophiles. nih.gov In the presence of glutathione (B108866), the 4-aminobiphenyl free radical can be reduced back to the parent compound or form glutathione conjugates. nih.gov
Electrocatalytic oxidation of 4-aminobiphenyl has also been studied, leading to the degradation and mineralization of the compound. nih.gov This process involves the formation of several transformation products. nih.gov The generation of reactive oxygen species (ROS) has been implicated in the mutagenicity of 4-aminobiphenyl and benzidine, suggesting that oxidative mechanisms play a role in their biological activity. researchgate.net
Reduction:
The biphenyl core can be reduced under specific conditions, for instance, through catalytic hydrogenation at high pressures and temperatures. However, the amino group can be sensitive to some reducing agents. A common synthetic route to 4-aminobiphenyl is the reduction of 4-nitrobiphenyl. wikipedia.org
Intramolecular Charge Transfer Mechanisms in Substituted Aminobiphenyls
Substituted aminobiphenyls can exhibit intramolecular charge transfer (ICT) upon photoexcitation, where an electron is transferred from the electron-donating amino group to the electron-accepting biphenyl system. nih.govmdpi.com This process is highly sensitive to the molecular geometry and the surrounding environment.
The dihedral angle (torsion angle) between the two phenyl rings of the biphenyl core is a critical factor in determining the electronic properties of the molecule. nih.gov Rotation around this bond can lead to different conformational states, which in turn affects the extent of π-conjugation between the rings. A more planar conformation allows for better overlap of the π-orbitals, facilitating charge delocalization and influencing the energy of the excited states. nih.gov In the excited state, changes in geometry, including planarization of the phenyl rings, can occur to relieve antiaromatic character in one of the rings. nih.gov This relaxation process can drive photochemical reactions. The conformation of the molecule can also impact the strength of donor-acceptor interactions, which are crucial for charge transfer processes. nih.gov
The polarity of the solvent can have a profound effect on the excited-state behavior of molecules that undergo intramolecular charge transfer. rsc.orgnih.govmdpi.com In polar solvents, the charge-separated ICT state is stabilized, which can lead to a red-shift (shift to longer wavelengths) in the fluorescence emission spectrum. researchgate.net This phenomenon is known as solvatochromism. The stabilization of the ICT state in polar solvents can also promote non-radiative decay pathways, leading to a decrease in fluorescence quantum yield. mdpi.comnsf.gov The formation of a twisted intramolecular charge transfer (TICT) state, where the amino group twists relative to the aromatic ring, is a common deactivation pathway in polar solvents. mdpi.comnsf.gov
| Solvent Property | Effect on Excited State |
| Increasing Polarity | Stabilization of the charge-transfer state. |
| Red-shift in fluorescence emission. | |
| Can promote non-radiative decay. | |
| Protic vs. Aprotic | Specific hydrogen bonding interactions can further influence excited-state dynamics. |
Chemically Relevant Transformations Mimicking Biological Processes (excluding biological effects)
Certain chemical reactions of aromatic amines can mimic the metabolic activation pathways that occur in biological systems, leading to the formation of reactive electrophilic species.
A key transformation of primary aromatic amines is N-hydroxylation, which is often a critical step in their metabolic activation. wikipedia.orgnih.govdocumentsdelivered.comresearchgate.net This reaction involves the oxidation of the nitrogen atom of the amino group to form an N-hydroxyarylamine. While often catalyzed by enzymes like cytochrome P450 in biological systems, similar transformations can be achieved through chemical oxidation. researchgate.netwikipedia.org
There are different proposed mechanisms for enzymatic N-hydroxylation, including a classical radical-based pathway and an alternative anionic mechanism. nih.gov Following N-hydroxylation, the resulting N-hydroxyarylamine can be further activated. For example, it can undergo O-acetylation. wikipedia.org The N-hydroxy derivative or its subsequent esters are precursors to highly reactive electrophilic species, such as arylnitrenium ions. wikipedia.orgnih.gov These nitrenium ions are potent electrophiles that can react with various nucleophiles.
Chemical Formation of Aryl Nitrenium Ions from Activated Aminobiphenyls
The formation of aryl nitrenium ions from activated aminobiphenyls, such as Biphenyl, 3-ethyl-4-amino-, is a critical step in the bioactivation pathway that can lead to interactions with cellular macromolecules. This process is generally understood to occur through a multi-step metabolic activation cascade, primarily involving enzymatic transformations that convert the relatively inert parent amine into a highly reactive electrophilic species.
The initial and rate-limiting step in the activation of 4-aminobiphenyl and its derivatives is the N-hydroxylation of the amino group, a reaction catalyzed by cytochrome P450 enzymes in the liver. nih.gov This enzymatic oxidation introduces a hydroxyl group onto the nitrogen atom, forming an N-hydroxyarylamine intermediate. In the case of Biphenyl, 3-ethyl-4-amino-, this would result in the formation of N-hydroxy-3-ethyl-4-aminobiphenyl. The presence of the ethyl group at the ortho position to the amino group can influence the efficiency of this N-hydroxylation step. Steric hindrance from the alkyl group may affect the binding of the substrate to the active site of the cytochrome P450 enzyme, potentially reducing the rate of N-hydroxylation compared to the unsubstituted 4-aminobiphenyl.
Following N-hydroxylation, the resulting N-hydroxyarylamine undergoes further activation through esterification. This typically involves the enzymatic transfer of a functional group, such as a sulfate (B86663) or acetyl group, to the hydroxyl moiety of the N-hydroxy intermediate. Sulfotransferases (SULTs) can catalyze the formation of a reactive sulfuric acid ester, while N-acetyltransferases (NATs) can lead to the formation of an N-acetoxy ester. nih.gov These esterification reactions convert the hydroxyl group into a better leaving group.
The final step in the chemical formation of the aryl nitrenium ion is the spontaneous heterolytic cleavage of the N-O bond of the reactive ester. This heterolysis results in the departure of the leaving group (e.g., sulfate or acetate) and the formation of a highly unstable and electrophilic aryl nitrenium ion. For N-hydroxy-3-ethyl-4-aminobiphenyl esters, this would generate the 3-ethyl-4-biphenylnitrenium ion. This cation is resonance-stabilized, with the positive charge delocalized over the nitrogen atom and the aromatic rings.
The presence of the 3-ethyl substituent can also exert electronic effects on the stability of the nitrenium ion. As an alkyl group, the ethyl substituent is weakly electron-donating, which could potentially stabilize the positive charge of the nitrenium ion. However, quantitative structure-activity relationship (QSAR) studies on various aminobiphenyls have indicated that frontier orbital energies are a key determinant of mutagenicity, which is a consequence of the entire activation process. nih.govresearchgate.net
The following table summarizes the key steps in the formation of the aryl nitrenium ion from an activated aminobiphenyl:
| Step | Reaction | Key Enzymes/Conditions | Intermediate/Product | Influence of 3-Ethyl Group |
| 1 | N-Hydroxylation | Cytochrome P450 | N-hydroxy-3-ethyl-4-aminobiphenyl | Potential steric hindrance, may decrease reaction rate. |
| 2 | Esterification | Sulfotransferases (SULTs), N-acetyltransferases (NATs) | N-sulfonyloxy- or N-acetoxy-3-ethyl-4-aminobiphenyl | May be influenced by altered substrate geometry due to the ethyl group. |
| 3 | Heterolysis | Spontaneous | 3-ethyl-4-biphenylnitrenium ion | Electronic donation may slightly stabilize the cation, but steric effects in prior steps are likely more significant. |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise arrangement of atoms within a molecule. For 3-ethyl-4-aminobiphenyl, ¹H-NMR and ¹³C-NMR would provide a detailed map of the carbon and hydrogen framework.
¹H-NMR: The proton NMR spectrum would reveal the number of distinct proton environments, their chemical shifts (δ), splitting patterns (multiplicity), and integration values (number of protons). The biphenyl (B1667301) core, with its ethyl and amino substituents, would present a complex pattern in the aromatic region (typically δ 6.5-8.0 ppm). The amino group (-NH₂) protons would likely appear as a broad singlet, while the ethyl group (-CH₂CH₃) would show a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons in the aliphatic region (typically δ 1.0-3.0 ppm).
¹³C-NMR: The carbon NMR spectrum provides information on the different carbon environments. The two distinct phenyl rings would show a total of 12 signals, though some may overlap. The carbons directly bonded to the nitrogen and the ethyl group would have characteristic shifts. The ethyl group carbons would appear in the upfield (aliphatic) region of the spectrum.
Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for 3-ethyl-4-aminobiphenyl
| Assignment | Predicted ¹H-NMR Chemical Shift (δ, ppm) | Predicted ¹³C-NMR Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| Ethyl -CH₃ | ~1.2 | ~15 | Triplet |
| Ethyl -CH₂ | ~2.6 | ~23 | Quartet |
| Amino -NH₂ | ~3.5-4.5 (broad) | N/A | Singlet |
| Aromatic C-H | ~6.7-7.6 | ~115-145 | Multiplets |
| Aromatic C-N | N/A | ~140-150 | Singlet |
| Aromatic C-C (ethyl) | N/A | ~135-140 | Singlet |
Note: Predicted values are based on spectral data for analogous compounds like 2-aminobiphenyl, 4-aminobiphenyl (B23562), and substituted anilines. rsc.orgrsc.org
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
The molecular ion peak (M⁺) in the mass spectrum of 3-ethyl-4-aminobiphenyl would confirm its molecular weight (197.27 g/mol ). The fragmentation pattern is predictable based on the structure. A common fragmentation pathway for alkyl-substituted aromatic compounds is the benzylic cleavage, which would result in the loss of a methyl radical (•CH₃) to form a stable cation at m/z 182. libretexts.orgyoutube.com Another expected fragmentation is the loss of the entire ethyl group (•CH₂CH₃), leading to a fragment at m/z 168. libretexts.org
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the molecule and its fragments. nih.gov For 3-ethyl-4-aminobiphenyl (C₁₄H₁₅N), HRMS would distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions, providing definitive confirmation of its chemical formula.
GC-MS and LC-MS are powerful hyphenated techniques that separate components of a mixture before their detection by mass spectrometry. These methods are crucial for the analysis of 3-ethyl-4-aminobiphenyl in complex matrices.
GC-MS: This technique is suitable for volatile and thermally stable compounds. Derivatization of the amino group, for instance, through acylation, can improve its chromatographic properties and lead to more specific fragmentation patterns for unambiguous identification. scispace.comresearchgate.net GC-MS is widely used for the determination of aromatic amines. glsciences.comcoresta.org
LC-MS: This is the method of choice for less volatile or thermally labile compounds. It avoids the need for derivatization and is highly sensitive for trace analysis. The choice of ionization source (e.g., Electrospray Ionization - ESI) is critical for achieving optimal sensitivity.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule, providing a "fingerprint" that is characteristic of the compound and its functional groups. welcomehomevetsofnj.org
The IR spectrum of 3-ethyl-4-aminobiphenyl would exhibit several characteristic absorption bands:
N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) group. welcomehomevetsofnj.org
C-H Stretching (Aromatic): Absorption bands typically appear above 3000 cm⁻¹.
C-H Stretching (Aliphatic): Bands corresponding to the ethyl group would be observed just below 3000 cm⁻¹.
C=C Stretching (Aromatic): Several sharp peaks in the 1450-1600 cm⁻¹ region are characteristic of the biphenyl ring system.
N-H Bending: A band around 1600-1650 cm⁻¹ is typical for the scissoring vibration of a primary amine.
C-N Stretching: This vibration would appear in the 1250-1350 cm⁻¹ region.
Table 2: Expected IR Absorption Bands for 3-ethyl-4-aminobiphenyl
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 2975 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |
| N-H Bend | 1600 - 1650 | Medium |
Note: Data is based on characteristic frequencies for primary amines and substituted aromatic compounds. welcomehomevetsofnj.orgchemicalbook.comresearchgate.net
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure Analysis
UV-Vis and fluorescence spectroscopy provide insights into the electronic transitions within a molecule. The biphenyl system, being a chromophore, absorbs UV light, and the presence of the amino group (an auxochrome) influences the absorption maxima.
UV-Vis Spectroscopy: The UV-Vis spectrum of 3-ethyl-4-aminobiphenyl in a suitable solvent (like ethanol (B145695) or cyclohexane) would be expected to show strong absorption bands, likely in the 250-300 nm range, corresponding to π→π* transitions within the aromatic system. The position and intensity of these bands are sensitive to the solvent polarity. researchgate.netresearchgate.net
Fluorescence Spectroscopy: Aromatic amines are often fluorescent. Upon excitation at a wavelength corresponding to its absorption maximum, 3-ethyl-4-aminobiphenyl would likely exhibit fluorescence emission at a longer wavelength (a phenomenon known as the Stokes shift). doi.orgnih.gov The fluorescence quantum yield and lifetime are important parameters that characterize the excited state of the molecule. doi.org Studies on related compounds like 3-aminobiphenyl (B1205854) have detailed its fluorescence properties in supersonic jets. doi.org
X-ray Diffraction Analysis for Solid-State Molecular Structure Determination
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov If a suitable single crystal of 3-ethyl-4-aminobiphenyl could be grown, this technique would provide precise data on bond lengths, bond angles, and the dihedral angle between the two phenyl rings. mdpi.com This analysis would also reveal the intermolecular interactions, such as hydrogen bonding involving the amino group, that dictate the crystal packing arrangement. mdpi.comresearchgate.net The determination of the crystal structure is fundamental for understanding its physical properties and for structure-based functional studies. nih.gov
Computational Chemistry and Theoretical Investigations of Biphenyl, 3 Ethyl 4 Amino
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular structure, properties, and reactivity. For a molecule like 3-ethyl-4-aminobiphenyl, these calculations can elucidate the influence of the ethyl and amino substituents on the biphenyl (B1667301) framework.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. indexcopernicus.com It is particularly effective for optimizing molecular geometries and analyzing frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. researchgate.netmdpi.com
For Biphenyl, 3-ethyl-4-amino-, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p) or def2-TZVPD, would be employed to find the most stable conformation (geometry optimization). nih.goviucr.orgnih.gov The optimization process minimizes the energy of the molecule, providing key structural parameters like bond lengths, bond angles, and the dihedral angle between the two phenyl rings. The presence of the ethyl and amino groups is expected to influence this dihedral angle due to steric and electronic effects.
The electronic properties derived from DFT calculations are summarized in the table below. The HOMO is typically localized on the more electron-rich parts of the molecule, which in this case would be the aminophenyl ring, indicating its role as an electron donor. The LUMO, conversely, represents the region most susceptible to nucleophilic attack. A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.net
Interactive Data Table: Calculated Electronic Properties of Substituted Biphenyls
| Property | Representative Value | Description |
| EHOMO | -5.5 eV | Energy of the Highest Occupied Molecular Orbital; related to the ionization potential. |
| ELUMO | -1.5 eV | Energy of the Lowest Unoccupied Molecular Orbital; related to the electron affinity. |
| Band Gap (ΔE) | 4.0 eV | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. nih.gov |
| Ionization Potential (I) | 5.5 eV | The energy required to remove an electron from the molecule. |
| Electron Affinity (A) | 1.5 eV | The energy released when an electron is added to the molecule. |
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the electronic excited states of molecules. functmaterials.org.ua This method is crucial for predicting and interpreting electronic absorption spectra (UV-Vis spectra). nih.govresearchgate.net By calculating the energies of vertical electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λmax) and oscillator strengths of these transitions.
For Biphenyl, 3-ethyl-4-amino-, TD-DFT calculations would help in understanding its photophysical properties. The calculations would likely reveal low-energy electronic transitions corresponding to π-π* and n-π* excitations. nih.gov The π-π* transitions are characteristic of the aromatic biphenyl core, while the n-π* transitions would involve the non-bonding electrons of the nitrogen atom in the amino group. The solvent environment can also be modeled using methods like the Polarizable Continuum Model (PCM) to provide more accurate predictions of the absorption spectra in solution. researchgate.net
Interactive Data Table: Predicted UV-Vis Absorption Data for Aromatic Amines
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Description |
| S0 → S1 | 310 nm | 0.15 | Primarily a π-π* transition involving the biphenyl system. |
| S0 → S2 | 275 nm | 0.08 | A mix of π-π* and n-π* character, involving the amino group. |
| S0 → S3 | 240 nm | 0.50 | A strong π-π* transition within the aromatic rings. |
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. rsc.org The MEP map is plotted on the molecule's electron density surface, where different colors represent different values of the electrostatic potential. researchgate.net
In an MEP map of Biphenyl, 3-ethyl-4-amino-, the regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. researchgate.net For this molecule, the most negative potential would be concentrated around the nitrogen atom of the amino group due to its lone pair of electrons. The aromatic rings also represent regions of negative potential. Conversely, regions of positive potential (colored blue) are electron-poor and are targets for nucleophilic attack. These areas are typically found around the hydrogen atoms of the amino group and the alkyl protons. indexcopernicus.com The MEP analysis thus provides a clear picture of the molecule's reactive sites. rsc.org
Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interaction among bonds. uni-muenchen.dewikipedia.org It provides a localized picture of the chemical bonding, corresponding closely to the classical Lewis structure concept. wisc.edu NBO analysis investigates charge transfer, hyperconjugative interactions, and delocalization of electron density from occupied Lewis-type (donor) NBOs to unoccupied non-Lewis-type (acceptor) NBOs. nih.gov
Interactive Data Table: Representative NBO Analysis Donor-Acceptor Interactions
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP(1) N | π* (C-C) | 45.5 | Lone pair delocalization into the aromatic ring. |
| π (C=C) | π* (C=C) | 20.1 | π-conjugation within the biphenyl system. |
| σ (C-H) | σ* (C-C) | 2.8 | Hyperconjugation from the ethyl group. |
E(2) represents the stabilization energy associated with the delocalization from donor NBO (i) to acceptor NBO (j).
Reaction Pathway Modeling and Energetics
Computational chemistry is also instrumental in modeling reaction mechanisms, allowing for the study of reaction pathways and the energetics of transition states and intermediates.
Transition state (TS) analysis is a computational technique used to locate the highest energy point along a reaction coordinate, known as the transition state. By calculating the energy of the reactants, products, and the transition state, the activation energy barrier for a reaction can be determined. This information is vital for understanding reaction kinetics and mechanisms.
For the synthesis of Biphenyl, 3-ethyl-4-amino-, which might involve reactions like Suzuki or Ullmann coupling, TS analysis could be used to model the key steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination. These calculations would help in understanding the factors that control the reaction's efficiency and selectivity.
Similarly, in studying potential degradation pathways, such as oxidation or metabolic transformation, TS analysis can identify the most likely reaction mechanisms and their energetic barriers. For instance, the oxidation of the amino group or the aromatic rings could be modeled to predict the initial steps of degradation. These computational studies provide valuable insights into the stability and potential transformation of the molecule under various conditions.
Computational Studies of Catalytic Cycles (e.g., Palladium-Catalyzed Amination)
The palladium-catalyzed amination, a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds, is a prime candidate for computational investigation. While specific studies on "Biphenyl, 3-ethyl-4-amino-" are not extensively documented in publicly available literature, the well-established mechanisms of similar reactions involving substituted biphenyls and anilines provide a robust framework for theoretical examination. Density Functional Theory (DFT) is a powerful method to model the full catalytic cycle of such reactions.
A typical palladium-catalyzed amination cycle involves several key steps: oxidative addition, ligand substitution, and reductive elimination. Computational studies can map the potential energy surface for each step, identifying transition states and intermediates. This allows for the determination of the rate-determining step and provides a quantitative understanding of the reaction kinetics and thermodynamics.
For the palladium-catalyzed amination involving a molecule like "Biphenyl, 3-ethyl-4-amino-," DFT calculations would typically be employed to model the interaction of the molecule with a palladium catalyst, often in the presence of a phosphine (B1218219) ligand. The calculations can predict the geometries of the reactants, intermediates, transition states, and products.
Table 1: Hypothetical DFT-Calculated Energy Profile for a Key Step in Palladium-Catalyzed Amination
Below is an interactive table illustrating the kind of data that would be generated from a DFT study on the reductive elimination step, which is often crucial in C-N bond formation.
| Species | Relative Energy (kcal/mol) | Key Bond Distance (Å) (Pd-N) |
| Pre-reductive complex | 0.0 | 2.15 |
| Transition State | +18.5 | 2.50 |
| Product Complex | -5.2 | 3.80 |
Note: The data in this table is illustrative and based on typical values for similar systems. It is not derived from a specific published study on "Biphenyl, 3-ethyl-4-amino-".
These computational models can also investigate the influence of the ethyl and amino substituents on the reactivity of the biphenyl core. For instance, the electron-donating nature of the amino group and the steric bulk of the ethyl group can significantly affect the energetics of the catalytic cycle. DFT studies can quantify these electronic and steric effects, providing a deeper understanding of how the substitution pattern governs the reaction outcome.
In Silico Approaches for Rational Synthetic Design and Optimization
In silico approaches extend beyond mechanistic studies to play a crucial role in the rational design and optimization of synthetic routes. These methods can be used to predict the properties of molecules and to screen for optimal reaction conditions, thereby reducing the need for extensive empirical experimentation.
For the synthesis of "Biphenyl, 3-ethyl-4-amino-," in silico tools can be employed in several ways:
Retrosynthetic Analysis: While traditionally a conceptual exercise, computational tools are emerging that can assist in identifying potential synthetic pathways by searching databases of known reactions and applying reaction rules.
Predicting Reactivity and Selectivity: Computational models can predict the most likely sites of reaction on a molecule. For example, in the synthesis of the target compound, quantum chemical calculations could predict the regioselectivity of nitration or other electrophilic aromatic substitution reactions on an ethylbiphenyl precursor.
Catalyst and Ligand Design: In the context of palladium-catalyzed reactions, computational screening of different phosphine ligands can identify candidates that are likely to improve reaction efficiency, yield, and selectivity. By calculating key descriptors such as the Tolman electronic parameter and cone angle for a range of virtual ligands, researchers can prioritize which ligands to synthesize and test experimentally.
Table 2: Hypothetical In Silico Screening of Ligands for a Suzuki Coupling to form the Biphenyl Core
This interactive table provides an example of how computational data could be used to select a ligand for a Suzuki coupling reaction to synthesize the biphenyl scaffold of the target molecule.
| Ligand | Calculated Tolman Electronic Parameter (cm⁻¹) | Calculated Cone Angle (°) | Predicted Relative Reaction Rate |
| Triphenylphosphine | 2067 | 145 | 1.0 |
| SPhos | 2056 | 197 | 3.5 |
| XPhos | 2059 | 212 | 4.2 |
| Buchwald Ligand A | 2061 | 190 | 3.8 |
Note: This data is for illustrative purposes to demonstrate the application of in silico ligand design and is not based on specific experimental or computational results for the synthesis of "Biphenyl, 3-ethyl-4-amino-".
Furthermore, in silico methods can be used to predict various physicochemical properties of "Biphenyl, 3-ethyl-4-amino-" and its synthetic intermediates, such as solubility, which can be critical for process optimization and purification.
Advanced Applications of Aminobiphenyls in Materials Science and Catalysis
Role of Substituted Biphenyls as Ligands in Transition Metal Catalysis
The utility of substituted biphenyls as ligands in transition metal catalysis is well-established, owing to their unique steric and electronic properties which can be fine-tuned to influence the outcome of catalytic reactions. The introduction of an amino group, as in 3-ethyl-4-aminobiphenyl, offers a coordination site for metal centers, while the ethyl group can provide specific steric hindrance to control substrate approach and reaction selectivity.
Development of Novel Ligands for Carbon-Heteroatom and Carbon-Carbon Bond Forming Reactions
Substituted aminobiphenyls are precursors to highly effective ligands for cross-coupling reactions, which are fundamental in synthetic organic chemistry for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds. For instance, dialkylbiaryl phosphine (B1218219) ligands, often referred to as Buchwald ligands, are a cornerstone of modern palladium-catalyzed cross-coupling chemistry. These ligands are known for their ability to promote reactions with high efficiency and broad substrate scope.
A hypothetical ligand derived from 3-ethyl-4-aminobiphenyl, such as a phosphine ligand, could be synthesized and employed in various cross-coupling reactions. The amino group could be transformed into a phosphino (B1201336) group, and the resulting ligand's performance could be evaluated in reactions like the Suzuki-Miyaura (C-C coupling) and Buchwald-Hartwig (C-N coupling) reactions. The ethyl group at the 3-position would be expected to influence the ligand's steric bulk, potentially leading to improved selectivity and reactivity for challenging substrates.
| Reaction Type | Catalyst System | Substrate 1 | Substrate 2 | Potential Product | Anticipated Yield (%) |
| Suzuki-Miyaura | Pd(OAc)₂ / Ligand from 3-ethyl-4-aminobiphenyl | Aryl chloride | Arylboronic acid | Biaryl | > 90 |
| Buchwald-Hartwig | Pd₂(dba)₃ / Ligand from 3-ethyl-4-aminobiphenyl | Aryl bromide | Secondary amine | N-Aryl amine | > 85 |
N-Heterocyclic Carbene (NHC) Ligands in Polymerization Catalysis
N-Heterocyclic carbenes (NHCs) have gained prominence as highly effective ligands for a variety of transition metal catalysts, including those used in polymerization. Their strong σ-donating ability and steric tunability make them excellent alternatives to phosphine ligands. The synthesis of NHC precursors often involves the reaction of a diamine with a suitable carbon source.
3-Ethyl-4-aminobiphenyl could serve as a precursor for the synthesis of novel NHC ligands. The synthetic route could involve the reaction of the aminobiphenyl with another amine to form a diamine, followed by cyclization to form the imidazolium (B1220033) salt precursor to the NHC. Such NHC ligands, when complexed with transition metals like nickel or palladium, could be effective catalysts for polymerization reactions, such as the vinyl polymerization of olefins. The substitution pattern on the biphenyl (B1667301) moiety would influence the steric and electronic environment of the metal center, thereby affecting the catalytic activity and the properties of the resulting polymer.
| Catalyst Component | Function | Potential Advantage |
| NHC ligand from 3-ethyl-4-aminobiphenyl | Stabilizes the metal center, influences monomer insertion | Enhanced catalyst stability and control over polymer microstructure |
| Transition Metal (e.g., Ni, Pd) | Active site for polymerization | High turnover frequencies |
| Co-catalyst (e.g., MAO) | Activates the metal center | Initiates polymerization |
Porphyrin and Phthalocyanine-Based Catalysts for Organic Transformations
Porphyrins and phthalocyanines are macrocyclic compounds that can chelate a wide variety of metal ions and are known for their catalytic activity in various organic transformations, particularly oxidations. The periphery of these macrocycles can be functionalized to tune their solubility, stability, and catalytic properties.
The amino group of 3-ethyl-4-aminobiphenyl provides a reactive handle for its incorporation into the structure of porphyrins or phthalocyanines. For example, the aminobiphenyl could be reacted with a porphyrin precursor bearing an appropriate functional group (e.g., an aldehyde or carboxylic acid) to form a covalent linkage. The resulting functionalized porphyrin or phthalocyanine (B1677752) could then be metalated to generate a catalyst with tailored properties. The biphenyl substituent could influence the electronic properties of the macrocycle and provide a specific steric environment around the metal center, potentially leading to enhanced selectivity in oxidation reactions.
Catalytic Systems for Homopolymerization and Copolymerization of Olefins
Late transition metal catalysts, particularly those based on nickel and palladium, are of great interest for the polymerization of olefins due to their ability to produce polymers with unique microstructures. The performance of these catalysts is highly dependent on the structure of the supporting ligands. Ligands derived from substituted anilines have been shown to be effective in this regard.
A catalyst system incorporating a ligand derived from 3-ethyl-4-aminobiphenyl could be developed for olefin polymerization. For instance, the aminobiphenyl could be used to synthesize a diimine ligand, which could then be complexed with a late transition metal. The steric and electronic properties imparted by the 3-ethyl-4-aminobiphenyl moiety would be expected to influence the catalyst's activity, the molecular weight of the resulting polymer, and the degree of branching. Such a catalyst could be particularly useful for the copolymerization of ethylene (B1197577) with polar comonomers, where the aminobiphenyl-derived ligand could offer improved tolerance to functional groups.
Aminobiphenyl Derivatives in Polymeric Materials
The incorporation of aminobiphenyl derivatives into polymer backbones is a well-established strategy for creating high-performance materials with superior thermal and mechanical properties. The rigid biphenyl unit enhances the stiffness and thermal stability of the polymer chains, while the amino groups provide sites for polymerization.
High-Performance Polymers with Enhanced Thermal and Mechanical Properties
Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength. They are typically synthesized through the polycondensation of a dianhydride and a diamine. Substituted biphenyl diamines are often used as the diamine monomer to impart desirable properties to the resulting polyimide.
A diamine derived from 3-ethyl-4-aminobiphenyl could be used as a monomer in the synthesis of novel polyimides. The presence of the ethyl group would be expected to disrupt chain packing, potentially leading to increased solubility and processability of the polyimide without significantly compromising its thermal stability. The rigid biphenyl unit would contribute to a high glass transition temperature (Tg) and excellent mechanical properties. The table below presents hypothetical data for polyimides synthesized from a common dianhydride and various diamines, illustrating the potential effect of the 3-ethyl-4-aminobiphenyl-derived monomer.
| Diamine Monomer | Glass Transition Temperature (Tg, °C) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Decomposition Temperature (TGA, 5% weight loss, °C) |
| 4,4'-Oxydianiline (ODA) | 385 | 120 | 3.5 | 550 |
| p-Phenylenediamine (PPD) | > 400 | 140 | 4.0 | 580 |
| Diamine from 3-ethyl-4-aminobiphenyl (hypothetical) | 395 | 130 | 3.8 | 565 |
The data suggest that a polyimide derived from a diamine based on 3-ethyl-4-aminobiphenyl could offer a balanced profile of high thermal stability and robust mechanical properties, making it a candidate for applications in the aerospace, electronics, and automotive industries where high-performance materials are required.
Application in Organic Electronic Devices (e.g., Organic Light-Emitting Diodes)
Organic electronic devices, particularly Organic Light-Emitting Diodes (OLEDs), represent a significant advancement in display and lighting technology. The performance of these devices is intrinsically linked to the properties of the organic materials used. Aminobiphenyl derivatives are of interest in this field due to their potential as charge-transporting materials or as components in emissive layers.
The incorporation of a molecule like 3-ethyl-4-aminobiphenyl into an OLED structure would be predicated on its electronic characteristics. The biphenyl core provides a rigid, π-conjugated system that can facilitate electron delocalization, a crucial property for charge transport. The 4-amino group, being an electron-donating group, would significantly influence the highest occupied molecular orbital (HOMO) energy level. The position and nature of substituent groups on the biphenyl scaffold are critical for tuning the material's properties. The ethyl group at the 3-position, while primarily an alkyl group, can have subtle effects on the molecule's solubility and morphology in thin films, which are important for device fabrication and performance.
While specific research on 3-ethyl-4-aminobiphenyl in OLEDs is not extensively documented, the broader class of aminobiphenyls serves as a foundation for understanding its potential. The amino group can enhance hole injection or transport capabilities, making such compounds suitable for the hole transport layer (HTL) in an OLED. Furthermore, by functionalizing the amino group or other positions on the biphenyl rings, the molecule's emission properties could be tailored for use in the emissive layer (EML). The development of new organic semiconductors is a key driver for the advancement of organic electronics, with a focus on achieving specific thermal, redox, and optical properties. researchgate.net
Below is an illustrative data table of potential electronic properties for a hypothetical OLED material based on a 3-ethyl-4-aminobiphenyl core, derived from general knowledge of similar organic semiconductors.
| Property | Hypothetical Value | Significance in OLEDs |
| HOMO Level | -5.4 eV | Influences hole injection from the anode. |
| LUMO Level | -2.1 eV | Affects electron injection and transport. |
| Triplet Energy | 2.6 eV | Critical for use as a host in phosphorescent OLEDs. |
| Glass Transition Temp. (Tg) | 110 °C | Indicates morphological stability of the thin film. |
Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for related organic electronic materials.
Supramolecular Chemistry Involving Aminobiphenyl Derivatives
Supramolecular chemistry, the study of systems involving intermolecular interactions, offers a pathway to construct complex and functional architectures from molecular building blocks. Aminobiphenyl derivatives, with their combination of aromatic rings and functional groups capable of hydrogen bonding, are excellent candidates for designing supramolecular assemblies.
Design of Push-Pull Systems for Optoelectronic Applications
Push-pull systems are molecules that contain both an electron-donating (donor) and an electron-withdrawing (acceptor) group, connected by a π-conjugated spacer. This architecture leads to an intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation, which is a highly desirable property for optoelectronic applications such as nonlinear optics and photovoltaics.
In the context of 3-ethyl-4-aminobiphenyl, the 4-aminobiphenyl (B23562) moiety can act as a potent electron donor. The amino group's lone pair of electrons can be delocalized into the biphenyl π-system. To create a push-pull molecule, this donor unit would be chemically linked to an electron-accepting group. The choice of the acceptor is crucial for tuning the resulting optical and electronic properties. Pyrimidine derivatives, for instance, are known to be effective electron-withdrawing groups in push-pull systems due to the π-deficient nature of the diazine ring. frontiersin.org The connection of a 4-aminobiphenyl donor to a suitable acceptor can result in compounds with significant fluorosolvatochromism, where the emission properties are dependent on the polarity of the solvent. frontiersin.org
The design of such a system involving 3-ethyl-4-aminobiphenyl would leverage its inherent donor character. The ethyl group could further enhance solubility and influence the molecular packing in the solid state. The general structure of such a push-pull system can be represented as D-π-A, where 'D' is the 3-ethyl-4-aminobiphenyl unit, 'π' is a conjugated linker, and 'A' is an electron acceptor.
The following table outlines potential acceptor groups that could be paired with the 3-ethyl-4-aminobiphenyl donor to create push-pull systems.
| Acceptor Group | Potential Application | Rationale |
| Dicyanovinyl | Nonlinear Optics | Strong electron-withdrawing capability. |
| Pyrimidine | Fluorescence Sensing | π-deficient character leads to sensitivity to the environment. frontiersin.org |
| Quinoxaline | Organic Photovoltaics | Known to be an effective acceptor in donor-acceptor chromophores. nih.gov |
Exploration of Noncovalent Interactions (e.g., π-π Stacking, Hydrogen Bonding) in Supramolecular Architectures
Noncovalent interactions are the driving forces behind the self-assembly of molecules into well-defined supramolecular structures. For aminobiphenyl derivatives, π-π stacking and hydrogen bonding are particularly significant.
π-π Stacking: The two phenyl rings of the biphenyl core provide extensive surfaces for π-π stacking interactions. These interactions, arising from the electrostatic and dispersion forces between aromatic rings, play a critical role in determining the packing of molecules in the solid state and can influence the material's electronic properties, such as charge mobility. mdpi.com The presence of the ethyl group in 3-ethyl-4-aminobiphenyl could sterically influence the geometry of π-π stacking, potentially leading to slipped-stack or herringbone packing arrangements, which can be beneficial for reducing exciton (B1674681) quenching in optoelectronic devices. The nature of π-stacking can be influenced by the electronic character of the interacting aromatic systems. nih.gov
Hydrogen Bonding: The amino group in 3-ethyl-4-aminobiphenyl is a classic hydrogen bond donor. The nitrogen atom has a lone pair of electrons and the hydrogen atoms are partially positive, allowing for the formation of N-H···A hydrogen bonds, where 'A' is a hydrogen bond acceptor (e.g., an oxygen or nitrogen atom on a neighboring molecule). Hydrogen bonds are directional and play a crucial role in controlling the orientation of molecules in a supramolecular assembly. nih.gov The formation of intermolecular hydrogen bonds can lead to the creation of one-, two-, or three-dimensional networks, significantly impacting the material's properties. In some cases, intramolecular hydrogen bonds can also influence the conformation of the molecule. nih.gov
The interplay of these noncovalent interactions can be harnessed to engineer crystalline materials with desired structures and functions. The table below summarizes the key noncovalent interactions potentially involving 3-ethyl-4-aminobiphenyl.
| Interaction Type | Molecular Moieties Involved | Potential Supramolecular Structure |
| π-π Stacking | Biphenyl rings | Lamellar or columnar structures |
| Hydrogen Bonding | 4-amino group | Chains, sheets, or 3D networks |
| C-H···π Interactions | Ethyl group and biphenyl rings | Directional packing motifs |
Environmental Fate and Chemical Degradation Mechanisms of Biphenyl, 3 Ethyl 4 Amino and Analogs
Photolytic Degradation Pathways of Aminobiphenyls
Photolytic degradation, or photolysis, involves the breakdown of chemical compounds by light energy, primarily in the ultraviolet (UV) range of the solar spectrum. up.pt This process is a significant abiotic degradation pathway for many organic pollutants in surface waters and the atmosphere. up.ptpharmaguideline.com For aminobiphenyls, photolysis can be initiated when the molecule absorbs light, leading to an increase in its energy state and subsequent decomposition. youtube.com
Factors influencing photolytic degradation in the environment include the intensity of sunlight, the presence of sensitizing agents in the water or atmosphere, and the physical properties of the compound itself. researchgate.net
Microbial and Enzymatic Chemical Degradation Processes (Bioremediation Potential)
Bioremediation leverages the metabolic capabilities of microorganisms, such as bacteria and fungi, to break down environmental contaminants. energy.gov Many aromatic compounds, including biphenyls and aromatic amines, can be utilized by microbes as a source of carbon and energy, leading to their degradation and potential mineralization. researchgate.netnih.gov This biological degradation is a key process in the natural attenuation of these pollutants and forms the basis for engineered bioremediation technologies. nih.gov
The bacterial degradation of biphenyl (B1667301) is a well-characterized aerobic process often referred to as the biphenyl upper pathway. ethz.ch This pathway involves a series of enzymatic reactions encoded by the bph gene cluster. nih.gov The process is initiated by a multi-component enzyme system called biphenyl dioxygenase.
The key steps and enzymes are:
Dioxygenation: Biphenyl dioxygenase (BDO), a ring-hydroxylating dioxygenase, introduces two hydroxyl groups onto one of the aromatic rings to form cis-2,3-dihydro-2,3-dihydroxybiphenyl. ethz.chnih.gov
Dehydrogenation: A dehydrogenase enzyme then oxidizes this intermediate to 2,3-dihydroxybiphenyl. nih.gov
Ring Cleavage: The aromatic ring is subsequently cleaved by a 2,3-dihydroxybiphenyl 1,2-dioxygenase (BphC), an extradiol ring-cleavage enzyme. nih.govresearchgate.net
Hydrolysis: The resulting product is hydrolyzed by a hydrolase, leading to the formation of benzoate (B1203000) and 2-hydroxypenta-2,4-dienoate. ethz.ch
These intermediates are then funneled into central metabolic pathways. The substrate specificity of the initial biphenyl dioxygenase is a critical factor determining which biphenyl analogs can be degraded. nih.gov
Table 1: Key Enzymes in the Biphenyl Upper Degradation Pathway
| Enzyme | Gene(s) | Function |
|---|---|---|
| Biphenyl Dioxygenase | bphA1A2A3A4 | Catalyzes the initial dihydroxylation of the biphenyl ring. nih.gov |
| cis-2,3-Dihydro-2,3-dihydroxybiphenyl Dehydrogenase | bphB | Oxidizes the cis-dihydrodiol to a dihydroxybiphenyl. nih.gov |
| 2,3-Dihydroxybiphenyl 1,2-Dioxygenase | bphC | Performs meta-cleavage of the aromatic ring. nih.gov |
| 2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoate Hydrolase | bphD | Hydrolyzes the ring cleavage product. nih.gov |
The biodegradation of aromatic amines, such as the amino group on 3-ethyl-4-aminobiphenyl, also proceeds through specific enzymatic pathways. nih.gov Bacterial degradation of these compounds generally occurs aerobically and can be initiated by several mechanisms. nih.gov
A common initial step involves the action of a dioxygenase that leads to the formation of catechols. nih.gov These catechols are central intermediates that can then be degraded further via either ortho- or meta-cleavage pathways, breaking open the aromatic ring. nih.govfrontiersin.org Another mechanism involves the release of the amino group as ammonium. This deamination can occur either before or after the cleavage of the aromatic ring. nih.gov For instance, the degradation of aniline (B41778) in some bacteria involves its conversion to catechol, which is then processed by ring-cleavage enzymes. nih.gov The specific pathway utilized can depend on the microorganism and the specific structure of the aromatic amine.
Abiotic Chemical Transformations in Environmental Matrices
Free radicals are highly reactive atoms or molecules with an unpaired electron. youtube.com In the environment, reactive oxygen species (ROS) such as the hydroxyl radical (•OH) are potent oxidants that can react with a wide range of organic compounds. nih.gov Oxidation by free radicals is a key transformation pathway for many pollutants. youtube.com
Aromatic compounds and amines are generally susceptible to oxidation by free radicals. The reaction of •OH with an aromatic ring typically leads to the addition of a hydroxyl group, forming a hydroxylated derivative. nih.gov The amino group itself can also be a target of oxidative attack. The presence of the 4-amino group in aminobiphenyls can make the molecule susceptible to single-electron oxidation, leading to the formation of radicals. ibmc.msk.ru These reactions can initiate a cascade of further transformations, ultimately leading to the breakdown of the parent molecule. The rate and products of these reactions depend on the concentration of free radicals and the specific chemical structure of the aminobiphenyl analog.
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. up.pt The susceptibility of a chemical to hydrolysis is an important factor in its environmental persistence, particularly in aquatic systems. The rate of hydrolysis is highly dependent on pH and temperature. nih.govnih.gov
Aromatic amines are generally considered to be hydrolytically stable under typical environmental pH conditions (pH 4-9) and temperatures. nih.gov The carbon-nitrogen bond in an aromatic amine is not easily broken by water alone. Significant degradation via hydrolysis would likely require extreme pH conditions (either highly acidic or highly alkaline) or elevated temperatures, which are not typical of most natural environmental matrices. nih.gov Therefore, while hydrolysis is a fundamental degradation process for some classes of chemicals (e.g., esters, amides), it is generally considered a minor degradation pathway for aminobiphenyls in the environment compared to photolysis and microbial degradation. up.ptnih.gov
Q & A
Basic Question: What are the recommended methodologies for synthesizing and characterizing 3-ethyl-4-aminobiphenyl derivatives?
Methodological Answer:
Synthesis typically involves palladium-catalyzed cross-coupling reactions to introduce the ethyl and amine substituents to the biphenyl backbone. For example, Suzuki-Miyaura coupling can link aryl halides with boronic acids to construct the biphenyl core, followed by functionalization via reductive amination or nucleophilic substitution for the ethyl-amine group . Characterization should include nuclear magnetic resonance (NMR) for structural confirmation, high-resolution mass spectrometry (HRMS) for molecular weight validation, and X-ray crystallography for solid-state structural analysis. Theoretical studies using density functional theory (DFT) can validate experimental bond lengths and angles .
Advanced Question: How can researchers resolve contradictions in environmental persistence data for biphenyl derivatives like 3-ethyl-4-aminobiphenyl?
Methodological Answer:
Conflicting persistence data (e.g., biodegradation rates in water vs. sediment) require controlled experimental replication under varying conditions. For instance:
- Aerobic vs. anaerobic systems : Compare degradation rates using OECD 301 (ready biodegradability) and OECD 308 (sediment-water systems) guidelines .
- Microbial consortia analysis : Use metagenomic sequencing to identify microbial communities responsible for degradation in different environments .
- Adsorption studies : Evaluate soil organic carbon-water partitioning coefficients (Koc) to assess adsorption-driven persistence disparities .
Basic Question: What experimental models are appropriate for preliminary toxicity screening of 3-ethyl-4-aminobiphenyl?
Methodological Answer:
- In vitro assays : Use human lung epithelial cells (A549) or liver hepatocytes (HepG2) to assess respiratory and metabolic toxicity, respectively. Measure IC50 values for cytotoxicity and reactive oxygen species (ROS) generation .
- In vivo models : Zebrafish (Danio rerio) embryos are cost-effective for acute toxicity testing (LC50) and developmental abnormalities. For chronic effects, rodent models can evaluate bioaccumulation in adipose tissue and renal excretion pathways .
Advanced Question: How can researchers elucidate the biodegradation pathways of 3-ethyl-4-aminobiphenyl in microbial systems?
Methodological Answer:
- Enzyme isolation : Purify meta-cleavage dioxygenases from biphenyl-degrading strains (e.g., Beijerinckia spp.) and test substrate specificity using UV-Vis spectroscopy to monitor catechol derivative cleavage .
- Isotopic labeling : Track ¹⁴C-labeled 3-ethyl-4-aminobiphenyl in soil microcosms to identify degradation intermediates via liquid scintillation counting and LC-MS .
- Transcriptomic profiling : Apply RNA-seq to identify upregulated genes in Pseudomonas spp. during biphenyl metabolism, focusing on operons encoding cytochrome P450 monooxygenases .
Basic Question: What analytical techniques are recommended for detecting 3-ethyl-4-aminobiphenyl in environmental samples?
Methodological Answer:
- Gas chromatography-mass spectrometry (GC-MS) : Optimize derivatization (e.g., silylation) to improve volatility for trace detection in water and soil .
- High-performance liquid chromatography (HPLC) : Use C18 columns with fluorescence detection for amine-containing derivatives, achieving detection limits <1 ppb .
- Chemometric analysis : Apply principal component analysis (PCA) to distinguish biphenyl congener signatures in complex matrices like industrial wastewater .
Advanced Question: How can computational methods like DFT improve the design of 3-ethyl-4-aminobiphenyl-based organometallic compounds?
Methodological Answer:
- Molecular orbital analysis : Use DFT (e.g., B3LYP/6-311G**) to predict charge distribution and reactivity at the amino group, guiding metal coordination site selection .
- Reaction pathway simulation : Model transition states for mercury or tellurium incorporation into the biphenyl backbone to optimize synthetic yields .
- Solvent effect modeling : Employ polarizable continuum models (PCM) to predict solubility and stability in aqueous vs. organic solvents .
Advanced Question: What strategies address conflicting data on the bioaccumulation potential of biphenyl derivatives?
Methodological Answer:
- Trophic transfer studies : Measure bioconcentration factors (BCFs) in algae, daphnia, and fish under standardized OECD 305 guidelines to resolve discrepancies between laboratory and field data .
- Lipid normalization : Adjust bioaccumulation metrics for lipid content in aquatic species to account for partitioning variability .
- Comparative monitoring : Align laboratory-derived predicted environmental concentrations (PECs) with long-term field data from programs like NOVANA to validate models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
